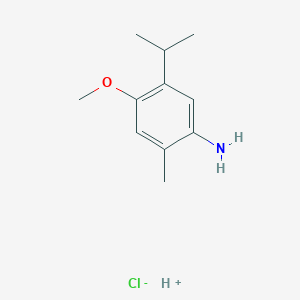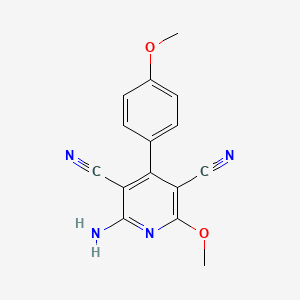![molecular formula C27H32O6 B7756611 METHYL 4-[({2-HEXYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)METHYL]-5-METHYLFURAN-2-CARBOXYLATE](/img/structure/B7756611.png)
METHYL 4-[({2-HEXYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)METHYL]-5-METHYLFURAN-2-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-[({2-HEXYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)METHYL]-5-METHYLFURAN-2-CARBOXYLATE is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a hexyl group, a chromen ring, and a furan carboxylate ester. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of METHYL 4-[({2-HEXYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)METHYL]-5-METHYLFURAN-2-CARBOXYLATE involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The chromen ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the chromen ring.
Substitution: The hexyl group and other substituents can be replaced with different functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Scientific Research Applications
METHYL 4-[({2-HEXYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)METHYL]-5-METHYLFURAN-2-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The chromen ring structure allows it to interact with various enzymes and receptors, potentially modulating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest it may influence oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar compounds include other chromen derivatives such as:
- 4-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL ACETATE
- 2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETIC ACID
Compared to these compounds, METHYL 4-[({2-HEXYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)METHYL]-5-METHYLFURAN-2-CARBOXYLATE is unique due to its specific substitution pattern and the presence of the furan carboxylate ester, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 4-[(2-hexyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O6/c1-4-5-6-7-10-18-13-22-20-11-8-9-12-21(20)26(28)33-24(22)15-23(18)31-16-19-14-25(27(29)30-3)32-17(19)2/h13-15H,4-12,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPWDJJSUDFDOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC3=C(OC(=C3)C(=O)OC)C)OC(=O)C4=C2CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6'-amino-6-bromo-3',5-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B7756528.png)

![5-(4-methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7756562.png)
![Methyl 2-[[2-(3-morpholin-4-ylpropylamino)acetyl]amino]-4-phenylthiophene-3-carboxylate;oxalic acid](/img/structure/B7756566.png)


![Methyl 4-{[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-5-methyl-2-furoate](/img/structure/B7756584.png)
![3-[2-(4-biphenylyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B7756589.png)
![9-[2-(4-biphenylyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B7756594.png)
![methyl 5-methyl-4-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate](/img/structure/B7756607.png)
![3-hexyl-4-methyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one](/img/structure/B7756619.png)
![3-HYDROXY-2-{[(4-METHOXYPHENYL)SULFONYL]AMINO}PROPANOIC ACID](/img/structure/B7756626.png)
![2-[(1-bromo-2-naphthyl)oxy]-N'-(3,3-dimethyl-5-oxocyclohexylidene)acetohydrazide](/img/structure/B7756635.png)
![2-[(E)-({[3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid](/img/structure/B7756643.png)
